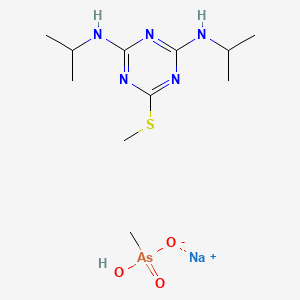
Arsonic acid, methyl-, monosodium salt, mixt. with N,N'-bis(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Arsonic acid, methyl-, monosodium salt, mixt with N,N’-bis(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine is a complex chemical compound that combines the properties of an arsonic acid derivative and a triazine derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of arsonic acid, methyl-, monosodium salt typically involves the reaction of methyl arsonic acid with sodium hydroxide to form the monosodium salt. The triazine derivative, N,N’-bis(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine, can be synthesized through a series of steps involving the reaction of cyanuric chloride with isopropylamine and methylthiol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes controlled temperature and pH conditions, as well as the use of catalysts to accelerate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The arsonic acid component can undergo oxidation reactions, leading to the formation of arsenate derivatives.
Reduction: The compound can be reduced to form arsenite derivatives.
Substitution: The triazine component can undergo nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Arsenate derivatives.
Reduction: Arsenite derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a variety of chemical transformations, making it a valuable tool for chemists.
Biology
In biological research, the compound is studied for its potential as an antimicrobial and anticancer agent. The triazine component is known for its biological activity, and the combination with arsonic acid may enhance its efficacy.
Medicine
In medicine, the compound is being investigated for its potential use in chemotherapy. The triazine derivative has shown promise in inhibiting the growth of cancer cells, and the addition of the arsonic acid component may improve its therapeutic properties.
Industry
In industrial applications, the compound is used as a pesticide and herbicide. Its ability to disrupt biological processes in pests and weeds makes it an effective tool for agricultural management.
Wirkmechanismus
The mechanism of action of this compound involves the inhibition of key enzymes and pathways in target organisms. The arsonic acid component can interfere with cellular respiration by inhibiting enzymes involved in the electron transport chain. The triazine component can disrupt DNA synthesis and repair by inhibiting enzymes such as dihydrofolate reductase.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Arsenic acid derivatives: Similar in their ability to undergo oxidation and reduction reactions.
Triazine derivatives: Similar in their biological activity and use as pesticides and herbicides.
Uniqueness
The combination of arsonic acid and triazine in a single compound provides a unique set of properties that are not found in either component alone. This dual functionality allows the compound to be used in a wider range of applications and enhances its effectiveness in both chemical and biological contexts.
Eigenschaften
CAS-Nummer |
52081-02-4 |
|---|---|
Molekularformel |
C11H23AsN5NaO3S |
Molekulargewicht |
403.31 g/mol |
IUPAC-Name |
sodium;hydroxy(methyl)arsinate;6-methylsulfanyl-2-N,4-N-di(propan-2-yl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C10H19N5S.CH5AsO3.Na/c1-6(2)11-8-13-9(12-7(3)4)15-10(14-8)16-5;1-2(3,4)5;/h6-7H,1-5H3,(H2,11,12,13,14,15);1H3,(H2,3,4,5);/q;;+1/p-1 |
InChI-Schlüssel |
FYHAWMDFYTWBBL-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)NC1=NC(=NC(=N1)SC)NC(C)C.C[As](=O)(O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















